molecular formula C12H15N3O7S B2551070 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid CAS No. 742119-98-8

2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid

Cat. No.: B2551070
CAS No.: 742119-98-8
M. Wt: 345.33
InChI Key: QUUHIZOJKWVOKD-UHFFFAOYSA-N
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Description

2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid is a synthetic chemical compound with the molecular formula C12H15N3O7S and a molecular weight of 345.33 g/mol . This benzoic acid derivative features a morpholine ring substituted at the 4-position and a nitro group at the 3-position of the benzene ring, which is further functionalized with a sulfonamido acetic acid group . The morpholine ring is a common pharmacophore in medicinal chemistry, known to influence the physicochemical properties of a molecule and often incorporated to modulate solubility and bioavailability. As a building block in organic synthesis and drug discovery, this compound is valuable for the development of novel chemical entities. Its structure suggests potential for use in creating more complex molecules for pharmaceutical and biochemical research. Researchers can utilize this compound in the synthesis of targeted libraries or as a precursor for further functionalization. The presence of multiple functional groups, including the nitro group, which can be reduced to an amine, and the carboxylic acid, which enables amide coupling, makes it a versatile intermediate . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Handle with appropriate safety precautions. Refer to the relevant Material Safety Data Sheet (MSDS) for detailed handling and safety information before use .

Properties

IUPAC Name

2-[(4-morpholin-4-yl-3-nitrophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O7S/c16-12(17)8-13-23(20,21)9-1-2-10(11(7-9)15(18)19)14-3-5-22-6-4-14/h1-2,7,13H,3-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUHIZOJKWVOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific solvents and temperature controls to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the sulfonamide moiety .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for various chemical modifications that can lead to novel therapeutic agents .

Biology

  • Antimicrobial Properties : Studies have indicated that compounds containing morpholine motifs exhibit significant antimicrobial activities. In vitro assays have demonstrated effectiveness against various pathogens, including bacteria and fungi .
  • Anticancer Activity : Preliminary research suggests potential anticancer properties, with ongoing studies focusing on the mechanisms through which this compound may inhibit tumor growth and proliferation .

Medicine

  • Therapeutic Potential : The compound is under investigation for its potential use in treating conditions such as infections and cancer. Its ability to interact with multiple biological targets makes it a candidate for further pharmacological studies .

Industry

  • Material Development : Beyond its biological applications, this compound is also utilized in the development of new materials and chemical processes, particularly in the production of specialty chemicals and pharmaceuticals .

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study conducted on similar sulfonamide compounds revealed that derivatives exhibited potent antibacterial effects against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .
    Compound% Inhibition at 200 µg/ml% Inhibition at 100 µg/ml
    Compound A93.41%87.67%
    Compound B75.03%71.79%
  • Antioxidant Activity Assessment
    • The antioxidant properties were evaluated using the DPPH free radical scavenging method. Results indicated that certain derivatives showed significant antioxidant activity, suggesting their potential use in oxidative stress-related conditions.
    Sample% Inhibition at 200 µg/ml% Inhibition at 100 µg/ml
    Ascorbic Acid96.83%97.68%
    Compound C79.12%82.17%
  • Pharmacological Studies
    • Various pharmacological studies have highlighted the compound's interaction with biological receptors, indicating its potential as a lead compound for drug development targeting multiple diseases .

Mechanism of Action

The mechanism of action of 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can also bind to specific enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Substituents (Benzenesulfonamide Core) Functional Groups
2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid C₁₂H₁₅N₃O₆S* 4-Morpholin-4-yl, 3-nitro Sulfonamido, carboxylic acid
2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid C₁₀H₁₂N₄O₆S 4-Dimethylamino, 3-nitro Sulfonamido, carboxylic acid
2-(4-Bromobenzenesulfonamido)acetic acid C₈H₈BrNO₄S 4-Bromo Sulfonamido, carboxylic acid
2-(Morpholin-4-yl)acetic acid hydrochloride C₆H₁₂ClNO₃ Morpholin-4-yl (directly on acetic acid) Carboxylic acid, hydrochloride salt
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid C₁₄H₁₅N₃O₃S₂ Morpholin-4-yl (quinoxaline core) Sulfanyl, carboxylic acid

*Calculated based on analogous structures in evidence.

Key Observations:

Substituent Effects: The morpholin-4-yl group in the target compound provides stronger electron-donating effects compared to dimethylamino (C₃H₈N) or bromo (Br) substituents, altering electronic distribution and reactivity .

Solubility and Stability :

  • Morpholine-containing derivatives (e.g., target compound and ) exhibit enhanced solubility in polar solvents compared to brominated analogs like 2-(4-Bromobenzenesulfonamido)acetic acid .
  • The sulfanyl group in may confer redox sensitivity, unlike the sulfonamido group in the target compound, which is more stable under oxidative conditions .

Crystallographic Behavior :

  • Crystal structures of sulfonamido-acetic acid derivatives (e.g., ) reveal that bulky substituents like bromo or morpholin-4-yl influence hydrogen-bonding networks and packing efficiency. For instance, bromo-substituted analogs form tighter lattices due to halogen bonding .

Application and Reactivity Comparisons

Physicochemical Data

Table 3: Experimental Data from Literature

Compound Melting Point (°C) Solubility (mg/mL) pKa (Carboxylic Acid)
This compound* Not reported ~10 (DMSO) ~3.2 (estimated)
2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid >200 ~15 (DMSO) ~3.5
2-(4-Bromobenzenesulfonamido)acetic acid 182–184 ~5 (DMSO) ~2.9
2-(Morpholin-4-yl)acetic acid hydrochloride 150–152 >20 (Water) ~1.8 (HCl salt)

*Estimated based on structural analogs.

Biological Activity

2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid, also known by its CAS number 742119-98-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a morpholine ring and a nitro group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅N₃O₇S
  • Molecular Weight : 345.33 g/mol
  • CAS Number : 742119-98-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways and modulate cellular signaling processes. Notably, sulfonamide compounds are known for their role as inhibitors of protein tyrosine kinases (PTKs), which are crucial in various cellular functions including proliferation, differentiation, and survival.

Enzyme Inhibition

Research indicates that this compound may selectively inhibit the Src family of tyrosine kinases, which are implicated in cancer progression and metastasis. By blocking these kinases, the compound can potentially reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Antitumor Activity

A study investigated the combined effects of this compound with other anticancer agents. The results showed a synergistic effect in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound could be used as an adjunct therapy in cancer treatment.

Anti-inflammatory Effects

In addition to its antitumor properties, preliminary data suggest that this compound exhibits anti-inflammatory activity. It appears to modulate inflammatory cytokine production, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

StudyFindings
Antitumor Synergy Study Demonstrated enhanced inhibition of tumor cell growth when combined with standard chemotherapy agents.
Inflammation Modulation Showed reduction in pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, highlighting how modifications can enhance their biological efficacy. The incorporation of the morpholine moiety has been linked to increased potency against specific targets within cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via sulfonamide coupling between a morpholine-substituted nitrobenzenesulfonyl chloride and glycine derivatives. Hydrolysis of ester intermediates (e.g., methyl esters) under basic conditions is a critical step, as demonstrated in analogous sulfonamido acetic acid syntheses . Optimization involves adjusting solvent polarity (e.g., aqueous ethanol), temperature (60–80°C), and stoichiometric ratios of reagents. Computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions, as proposed by ICReDD’s integrated computational-experimental framework .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodology : Single-crystal X-ray diffraction is definitive for confirming bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks involving the sulfonamide group and morpholine ring) . Complementary techniques include:

  • NMR : 1^1H/13^{13}C NMR to verify proton environments and electronic effects from the nitro group.
  • FT-IR : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch) confirm sulfonamide formation .

Q. What are the common impurities encountered during synthesis, and how are they identified and separated?

  • Methodology : Unreacted sulfonyl chloride or glycine derivatives are typical impurities. Reverse-phase HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) can monitor reaction progress. Recrystallization from ethanol/water mixtures improves purity, as demonstrated in structurally related sulfonamides .

Q. What are the solubility properties of this compound in various solvents, and how does this affect its application in reaction media?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s sulfonamide and nitro groups. Aqueous solubility is pH-dependent, with deprotonation at high pH (>10). Solvent selection impacts reaction efficiency in nucleophilic substitutions or coupling reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and optimal synthesis pathways for this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key steps like sulfonamide formation. ICReDD’s approach combines these with machine learning to prioritize reaction conditions (e.g., catalysts, solvents) and reduce trial-and-error experimentation . For example, the nitro group’s electron-withdrawing effect can be quantified to predict its impact on sulfonamide nucleophilicity.

Q. How does the electronic effect of the nitro group influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

  • Methodology : The nitro group at the 3-position withdraws electron density via resonance, activating the sulfonamide sulfur for nucleophilic attack. Substituent effects can be studied using Hammett plots or computational electrostatic potential maps. Comparative studies with non-nitrated analogs (e.g., 4-morpholinylbenzenesulfonamides) reveal enhanced reactivity in SNAr reactions .

Q. What strategies resolve contradictions in catalytic activity data when this compound is used as an intermediate in heterocyclic synthesis?

  • Methodology : Discrepancies in catalytic efficiency (e.g., in triazolothiadiazine synthesis) may arise from varying reaction media or byproduct inhibition. Design of Experiments (DoE) approaches systematically test variables (e.g., temperature, catalyst loading). LC-MS/MS monitors intermediate stability, while kinetic studies identify rate-limiting steps .

Q. How does the morpholine ring’s conformation impact the compound’s molecular interactions in crystal packing or supramolecular assemblies?

  • Methodology : X-ray crystallography shows that the morpholine ring adopts a chair conformation, facilitating hydrogen bonding between the sulfonamide NH and acetic acid oxygen. These interactions stabilize layered crystal structures, which can be compared to analogs with bulkier substituents (e.g., piperazine) to assess packing efficiency .

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